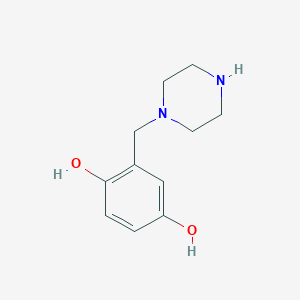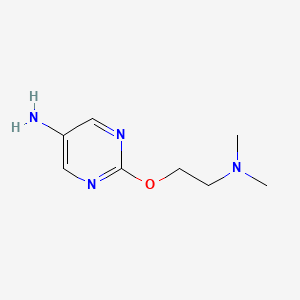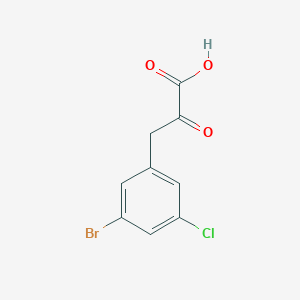![molecular formula C18H16N4O4 B13578356 4-[3-(2,4-Dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)propanamido]benzamide](/img/structure/B13578356.png)
4-[3-(2,4-Dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)propanamido]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[3-(2,4-Dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)propanamido]benzamide is a complex organic compound that features a quinazoline core structure. Quinazoline derivatives are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2,4-Dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)propanamido]benzamide typically involves multi-step organic reactions. One common approach is the condensation of 2,4-dioxo-1,2,3,4-tetrahydroquinazoline with a suitable amine derivative, followed by acylation with benzoyl chloride. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the synthesis process .
化学反応の分析
Types of Reactions
4-[3-(2,4-Dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)propanamido]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amide or benzamide moieties using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce amine derivatives .
科学的研究の応用
4-[3-(2,4-Dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)propanamido]benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of 4-[3-(2,4-Dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)propanamido]benzamide involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways depend on the specific biological context and the target molecules involved .
類似化合物との比較
Similar Compounds
2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride: Another compound with a similar core structure but different functional groups.
1,4-Dioxo-1,2,3,4-tetrahydrophthalazine: Shares the dioxo-tetrahydro structure but differs in its overall molecular framework.
Uniqueness
4-[3-(2,4-Dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)propanamido]benzamide is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its quinazoline core structure is particularly significant in medicinal chemistry for developing new therapeutic agents .
特性
分子式 |
C18H16N4O4 |
|---|---|
分子量 |
352.3 g/mol |
IUPAC名 |
4-[3-(2,4-dioxoquinazolin-1-yl)propanoylamino]benzamide |
InChI |
InChI=1S/C18H16N4O4/c19-16(24)11-5-7-12(8-6-11)20-15(23)9-10-22-14-4-2-1-3-13(14)17(25)21-18(22)26/h1-8H,9-10H2,(H2,19,24)(H,20,23)(H,21,25,26) |
InChIキー |
NJZQBHKXJIICMZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)NC(=O)N2CCC(=O)NC3=CC=C(C=C3)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


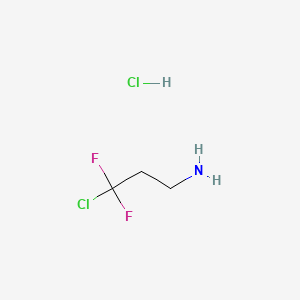

![tert-butyl N-[3-hydroxy-2-(trifluoromethyl)propyl]carbamate](/img/structure/B13578281.png)



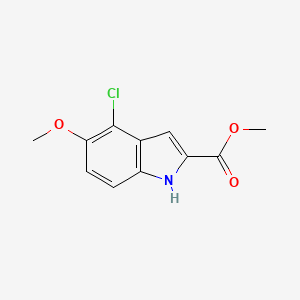
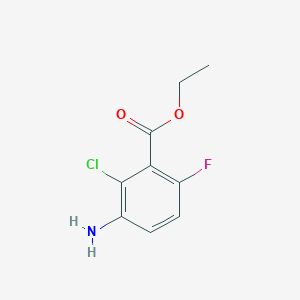
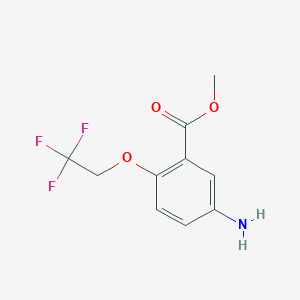

![Ethyl 2-aminopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13578346.png)
